![molecular formula C6H4N2S B153573 Thieno[2,3-d]pyrimidine CAS No. 272-24-2](/img/structure/B153573.png)
Thieno[2,3-d]pyrimidine
Übersicht
Beschreibung
Thieno[2,3-d]pyrimidine is a heterocyclic compound that has been studied for its potential in various biological procedures . It is a structural analog of purines and is recognized as a valuable compound in the treatment of cancer . It is part of living organisms and plays a vital role in cancer pathogenesis .
Synthesis Analysis
Thieno[2,3-d]pyrimidines have been synthesized using various methods. One approach involves a multi-step sequence consisting of key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . This strategy involves the construction of the thienopyrimidine ring followed by the cyclohexanone moiety and subsequently the fused heterocyclic ring .
Molecular Structure Analysis
The molecular structure of Thieno[2,3-d]pyrimidine derivatives has been analyzed through diverse spectroscopy analyses such as IR, NMR, MS, and elemental analyses . The crystal structure analysis of representative compounds along with hydrogen bonding patterns and molecular arrangement present within the molecule has been described .
Chemical Reactions Analysis
Thieno[2,3-d]pyrimidines have been tested for their abilities to inhibit various enzymes and pathways . For example, compound 18 exhibited strong anti-VEGFR-2 potential with an IC 50 value of 0.084 μM .
Physical And Chemical Properties Analysis
The physical and chemical properties of Thieno[2,3-d]pyrimidine derivatives have been elucidated through diverse spectroscopy analyses such as IR, NMR, MS, and elemental analyses .
Wissenschaftliche Forschungsanwendungen
Cancer Therapy: VEGFR-2 Inhibition
Thieno[2,3-d]pyrimidine derivatives have been designed and synthesized to target vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a significant role in tumor angiogenesis. These compounds have shown potential in inhibiting VEGFR-2 and preventing cancer cell growth in vitro, particularly in breast cancer (MCF-7) and liver cancer (HepG2) cell lines .
Cancer Therapy: EZH2 Inhibition
Substituted thieno[3,2-d]pyrimidine derivatives have been evaluated as inhibitors of enhancer of zeste homolog 2 (EZH2), a histone methyltransferase implicated in various cancers. These compounds were synthesized via structural modifications of tazemetostat and tested for their antiproliferative activity against a range of cancer cell lines .
Prostate Cancer Treatment
Recent studies have created thieno[2,3-d]pyrimidine derivatives that demonstrated excellent antineoplastic activity against prostate cancer (PC3) cells, with IC50 values in the submicromolar range, indicating strong potential for therapeutic applications .
Kinase Inhibition: JAK2 Targeting
Thieno[2,3-d]pyrimidine derivatives have been subjected to target prediction and indicated high affinity to kinases, specifically Janus kinase 2 (JAK2). JAK2 is involved in signaling for several types of blood cells and inhibitors can be used to treat conditions like myelofibrosis .
Medicinal Chemistry: Therapeutic Agents
The fused pyrimidine scaffolds of thieno[2,3-d]pyrimidine compounds have been explored as drug candidates with different pharmacological applications. Their structural similarity to nucleic acids makes them promising therapeutic agents in medicinal chemistry research .
Design, synthesis, anti-proliferative evaluation, docking, and MD… [Design, synthesis, and biological evaluation of novel thieno3,2-d… Recent updates on thienopyrimidine derivatives as anticancer agents… [In Silico Evaluation of a Promising Key Intermediate Thieno 2,3-d… [Synthesis and Anticancer Activity of Functionalized Thieno2,3-d…
Wirkmechanismus
Target of Action
Thieno[2,3-d]pyrimidine derivatives are known to target various enzymes and pathways, playing a significant role in cancer treatment . They have been found to inhibit protein kinases (PKs) , which are critical to the progression of cancer . Mutations in PKs can lead to oncogenesis . Thieno[2,3-d]pyrimidine derivatives have also been reported to target EZH2 , VEGFR-2 , and D-Dopachrome Tautomerase .
Mode of Action
Thieno[2,3-d]pyrimidine interacts with its targets, leading to changes in cellular processes. For instance, it inhibits the activity of protein kinases, which are involved in cellular communication problems in cancer treatment . It also inhibits EZH2 , VEGFR-2 , and D-Dopachrome Tautomerase , affecting their normal functioning.
Biochemical Pathways
Thieno[2,3-d]pyrimidine affects several biochemical pathways. It inhibits various enzymes and pathways, disrupting the normal functioning of cancer cells . It has been found to inhibit de novo purine biosynthesis at 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) and glycinamide ribonucleotide formyltransferase (GARFTase) . It also inhibits mitochondrial serine hydroxymethyl transferase 2 (SHMT2) .
Result of Action
Thieno[2,3-d]pyrimidine has significant molecular and cellular effects. It has been found to have potent antitumor activity against various cancer cell lines . It can significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration . It also suppresses the proliferation of non-small cell lung cancer cells .
Eigenschaften
IUPAC Name |
thieno[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c1-2-9-6-5(1)3-7-4-8-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWBRNXDKNIQDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=NC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481268 | |
Record name | Thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[2,3-d]pyrimidine | |
CAS RN |
272-24-2 | |
Record name | Thieno[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=272-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary biological targets of thieno[2,3-d]pyrimidine derivatives?
A1: Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit promising activity against various biological targets, including:
- Epidermal Growth Factor Receptor (EGFR): Thieno[2,3-d]pyrimidines act as bioisosteres of 4-anilinoquinazolines, known EGFR inhibitors, demonstrating improved EGFR inhibitory activity in some cases. []
- VEGFR-2: Studies highlight the potential of thieno[2,3-d]pyrimidines as VEGFR-2 inhibitors, potentially hindering cancer cell proliferation, migration, and angiogenesis. [, ]
- Protoporphyrinogen IX Oxidase (PPO): Thieno[2,3-d]pyrimidine-2,4-diones demonstrate potent PPO inhibitory activity, making them promising candidates for herbicide development. []
- TrmD: Certain thieno[2,3-d]pyrimidine derivatives exhibit potent inhibitory activity against bacterial tRNA (Guanine37-N1)-methyltransferase (TrmD), offering a novel mechanism for antibacterial action. []
- QcrB: Research identifies 4-amino-thieno[2,3-d]pyrimidines as a new class of QcrB inhibitors, targeting the cytochrome bc1 complex in Mycobacterium tuberculosis, making them potential anti-tuberculosis agents. []
Q2: How do thieno[2,3-d]pyrimidines exert their antiproliferative effects in cancer cells?
A2: Studies reveal that thieno[2,3-d]pyrimidine derivatives, particularly those targeting VEGFR-2, exert antiproliferative effects through multiple mechanisms:
- Cell Cycle Arrest: Compound 18, a potent VEGFR-2 inhibitor, induced cell cycle arrest in the G2/M phase in MCF-7 cancer cells. []
- Apoptosis Induction: Compound 18 also demonstrated the ability to induce apoptosis in MCF-7 cells, evident by an increase in BAX levels and a decrease in Bcl-2 levels. []
- Caspase Activation: Compound 18 significantly increased the levels of caspase-8 and caspase-9, further supporting its role in promoting apoptosis. []
Q3: What are the downstream consequences of QcrB inhibition by 4-amino-thieno[2,3-d]pyrimidines in Mycobacterium tuberculosis?
A3: Inhibition of the QcrB subunit, a component of the cytochrome bc1 complex, disrupts the electron transport chain in Mycobacterium tuberculosis. This disruption leads to:
- Decreased ATP Levels: The inhibition of the electron transport chain reduces ATP synthesis, ultimately hindering bacterial growth. []
- Enhanced Activity Against Cytochrome bd Oxidase Deficient Mutants: The efficacy of 4-amino-thieno[2,3-d]pyrimidines is enhanced in Mycobacterium tuberculosis mutants lacking cytochrome bd oxidase, a hallmark of cytochrome bc1 inhibitors. []
Q4: What is the core structure of thieno[2,3-d]pyrimidine?
A4: Thieno[2,3-d]pyrimidine consists of a pyrimidine ring fused to a thiophene ring. The numbering starts from one of the nitrogen atoms in the pyrimidine ring and proceeds around the molecule.
Q5: How does the molecular weight of thieno[2,3-d]pyrimidine derivatives vary with substituents?
A5: The molecular weight of thieno[2,3-d]pyrimidine derivatives is influenced by the nature and size of substituents attached to the core structure. Simple derivatives may have molecular weights below 200 g/mol, while more complex structures with multiple aromatic rings or bulky substituents can exceed 500 g/mol.
Q6: What spectroscopic techniques are commonly used to characterize thieno[2,3-d]pyrimidine derivatives?
A6: Several spectroscopic techniques are employed for structural characterization, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR and 13C NMR): NMR provides valuable information about the number and types of hydrogen and carbon atoms in the molecule, their chemical environment, and their connectivity, aiding in structure elucidation. [, , , ]
- Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in the molecule based on their characteristic absorption bands, providing insights into the molecule's structure. [, ]
- Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of the molecule, offering crucial information for structure confirmation and identification of fragments. [, , ]
Q7: How do structural modifications on the thieno[2,3-d]pyrimidine scaffold affect their biological activity?
A7: Research highlights the significant impact of structural modifications on the biological activity of thieno[2,3-d]pyrimidines.
- Substituents at Position 2: Introducing a 2,4-dihydroxybenzene moiety at position 2 enhances anti-tyrosinase activity. []
- Substituents at Position 4: Compounds with piperidino substituents at position 4 exhibit potent antiproliferative activity against various cancer cell lines. []
- Substituents at Position 6: Incorporating a p-methoxyureidophenyl moiety at position 6 significantly increases the potency and oral bioavailability of thieno[2,3-d]pyrimidine-2,4-dione derivatives as LHRH receptor antagonists. []
- Hybrid Molecules: Combining thieno[2,3-d]pyrimidine with other pharmacophores, such as benzimidazole, at position 6 enhances antimicrobial activity, particularly against Staphylococcus aureus. []
- Bridge Length Variations: Thieno[2,3-d]pyrimidine benzoyl antifolates with varying bridge lengths (2-8 carbons) at position 6 exhibit selectivity for folate receptor alpha and beta, influencing their antitumor activity. []
Q8: What structural features are essential for the potent inhibition of VEGFR-2 by thieno[2,3-d]pyrimidine derivatives?
A8: Studies on thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors suggest that:
- Aryl or heteroaryl substitutions at position 6: These modifications appear to be crucial for achieving high inhibitory potency against VEGFR-2. [, ]
- Specific functional groups: The presence of certain functional groups, such as amides or sulfonamides, within the substituents at position 6 can significantly influence the inhibitory activity. []
Q9: How does the length of the carbon bridge at position 6 of thieno[2,3-d]pyrimidine benzoyl antifolates affect their selectivity for folate receptors?
A9: Research indicates that a 4-carbon bridge at position 6 of thieno[2,3-d]pyrimidine benzoyl antifolates confers optimal selectivity for folate receptor alpha (FRα) over the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.